molecular formula C24H31FO6 B13860284 17-epi-Dexamethasone-21-acetate

17-epi-Dexamethasone-21-acetate

Cat. No.: B13860284
M. Wt: 434.5 g/mol
InChI Key: AKUJBENLRBOFTD-WJSUBCRMSA-N
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Description

17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .

Mechanism of Action

17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .

Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .

Comparison with Similar Compounds

Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1

InChI Key

AKUJBENLRBOFTD-WJSUBCRMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Origin of Product

United States

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